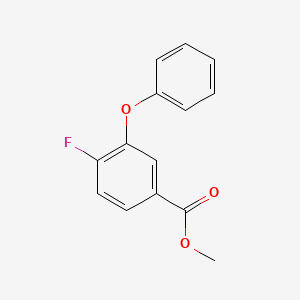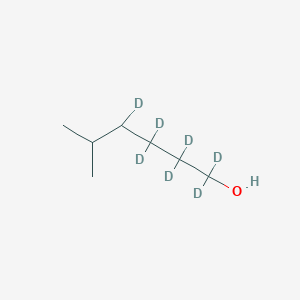
1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhexanol-d7: is a deuterated analog of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of 5-Methylhexanol-d7 is C7H9D7O, and it has a molecular weight of 123.24 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions. For example, the synthesis can be carried out using toluene-4-sulfonic acid in methanol at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production of 5-Methylhexanol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-Methylhexanoic acid.
Reduction: Formation of 5-Methylhexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: Used as a reference standard and for tracking reaction progress in organic synthesis and catalysis.
Proteomics Research: Utilized in the study of protein structures and interactions.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterated compounds.
Environmental Studies: Used to study the environmental fate and transport of deuterated compounds.
Mécanisme D'action
The mechanism of action of 5-Methylhexanol-d7 is primarily related to its use as a labeled compound in various studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This labeling helps in understanding molecular targets and pathways involved in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
5-Methylhexanol: The non-deuterated analog with similar chemical properties but without the distinct NMR signals provided by deuterium.
4-Methyl-1-pentanol: Another aliphatic alcohol with a similar structure but different branching.
3-Methyl-1-pentanol: Similar to 5-Methylhexanol but with the methyl group at a different position.
Uniqueness: 5-Methylhexanol-d7 is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where tracking and identification of compounds are crucial .
Propriétés
Formule moléculaire |
C7H16O |
|---|---|
Poids moléculaire |
123.24 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D,6D2 |
Clé InChI |
ZVHAANQOQZVVFD-JSWVBPQOSA-N |
SMILES isomérique |
[2H]C(C(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
SMILES canonique |
CC(C)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



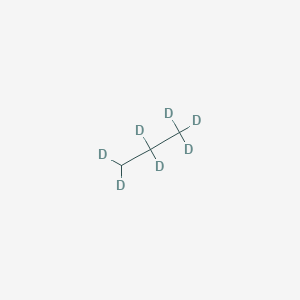
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
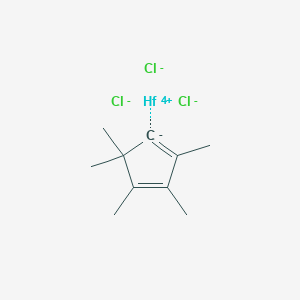
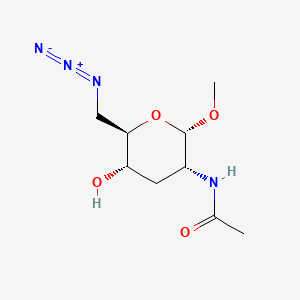
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)
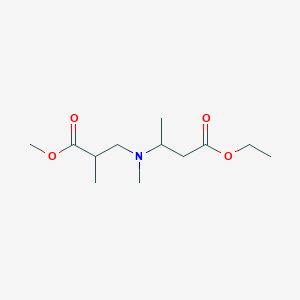
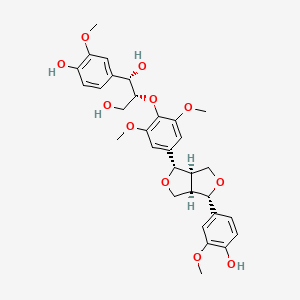
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
